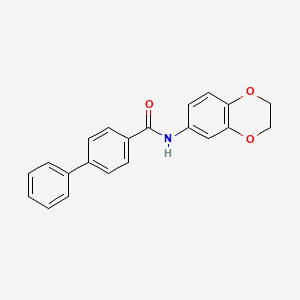
N-2,1,3-benzothiadiazol-4-yl-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-2,1,3-benzothiadiazol-4-yl-3-methoxybenzamide involves the benzoylation process of 2-aminobenzothiazole using 2-methoxybenzoyl chloride. The molecular ion peak was confirmed by gas chromatographic mass spectrometry (GC-MS) (Prabukanthan et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound has been determined through single crystal X-ray diffraction, revealing a triclinic system with space group P-1. FT-IR spectra confirm the presence of carbonyl functional group vibration modes, with significant absorption bands in the UV-NIR region, indicating its potential for optical applications (Prabukanthan et al., 2020).
Chemical Reactions and Properties
This compound exhibits significant antibacterial and antifungal activity, comparable to ciprofloxacin and amphotericin-B, as evidenced by the zone of inhibition method. Its chemical structure allows for a variety of reactions, including potential for metal-catalyzed C-H bond functionalization due to its N,N-bidentate directing group (Al Mamari et al., 2019).
Physical Properties Analysis
Thermal analysis has shown that this compound is stable up to 160°C, with a distinct optical band gap of 3.67 eV. The absorbance band in the UV-NIR region found at 305 nm emphasizes its utility in optical applications (Prabukanthan et al., 2020).
Chemical Properties Analysis
The compound's chemical properties, such as its antibacterial and antifungal activities and its efficiency in second harmonic generation (SHG) studies, have been thoroughly investigated. Its SHG efficiency is 3.5 times greater than that of potassium dihydrogen phosphate (KDP), showcasing its potential in NLO studies (Prabukanthan et al., 2020).
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-10-5-2-4-9(8-10)14(18)15-11-6-3-7-12-13(11)17-20-16-12/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXJVPJOIMPXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5651241.png)
![2-ethyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5651246.png)
![5-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5651252.png)

![ethyl 2-cyano-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B5651260.png)

![1-[(2,4-dichlorophenoxy)acetyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5651270.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide dihydrochloride](/img/structure/B5651278.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5651286.png)



![7-{[5-(ethylthio)-2-thienyl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5651327.png)
![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5651338.png)